molecular formula C10H9F3O B13710248 1-Cyclopropyl-2-(trifluoromethoxy)benzene

1-Cyclopropyl-2-(trifluoromethoxy)benzene

Cat. No.: B13710248
M. Wt: 202.17 g/mol
InChI Key: NTBRCIOWQNHLLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-2-(trifluoromethoxy)benzene is an organic compound characterized by the presence of a cyclopropyl group and a trifluoromethoxy group attached to a benzene ring. The trifluoromethoxy group is known for its unique properties, making it a valuable substituent in various chemical and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted benzoic acids, cyclopropyl-substituted benzene derivatives, and various halogenated compounds .

Mechanism of Action

The mechanism by which 1-Cyclopropyl-2-(trifluoromethoxy)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity, while the cyclopropyl group can influence its metabolic stability and bioavailability .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-2-(trifluoromethoxy)benzene is unique due to the combination of the cyclopropyl and trifluoromethoxy groups, which confer distinct chemical and physical properties. This combination enhances its utility in various applications, particularly in the development of new chemical entities with improved performance .

Properties

Molecular Formula

C10H9F3O

Molecular Weight

202.17 g/mol

IUPAC Name

1-cyclopropyl-2-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9F3O/c11-10(12,13)14-9-4-2-1-3-8(9)7-5-6-7/h1-4,7H,5-6H2

InChI Key

NTBRCIOWQNHLLV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2OC(F)(F)F

Origin of Product

United States

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